molecular formula C6H10F2O B1397808 (3,3-Difluorocyclopentyl)methanol CAS No. 883731-63-3

(3,3-Difluorocyclopentyl)methanol

Cat. No.: B1397808
CAS No.: 883731-63-3
M. Wt: 136.14 g/mol
InChI Key: QLMRIAAVEVHRJH-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclopentyl)methanol: is a chemical compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclopentane ring substituted with two fluorine atoms at the 3-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclopentyl)methanol typically involves the reduction of ethyl 3,3-difluorocyclopentanecarboxylate. One common method includes the use of lithium aluminum hydride in tetrahydrofuran and diethyl ether under an inert atmosphere. The reaction is carried out with ice cooling, followed by the addition of the ester solution dropwise. After the reaction is complete, the mixture is poured onto ice-cold saturated ammonium chloride solution, filtered, and the filtrate is washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: (3,3-Difluorocyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed:

    Oxidation: (3,3-Difluorocyclopentyl)carboxylic acid.

    Reduction: (3,3-Difluorocyclopentyl)methane.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Difluorocyclopentyl)methanol is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclopentyl)methanol involves its interaction with molecular targets through its hydroxymethyl and fluorine substituents. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications.

Comparison with Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: Similar in structure but with a cyclobutane ring instead of a cyclopentane ring.

    (3,3-Difluorocyclohexyl)methanol: Contains a cyclohexane ring, offering different steric and electronic properties.

Uniqueness: (3,3-Difluorocyclopentyl)methanol is unique due to its specific ring size and the positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. The presence of the hydroxymethyl group further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(3,3-difluorocyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRIAAVEVHRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883731-63-3
Record name (3,3-difluorocyclopentyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.4 ml of a 1M solution of lithium aluminum hydride in THF are initially charged in 40 ml of diethyl ether. With ice cooling, 1.12 g of ethyl 3,3-difluoro-cyclopentanecarboxylate dissolved in 10 ml of diethyl ether are added dropwise under argon. After one hour, the cooling bath is removed, and the reaction mixture is stirred for another three hours. The reaction mixture is then poured onto ice-cold saturated ammonium chloride solution and filtered off over a filtration aid. The filtrate is washed with saturated NaHCO3 solution, dried over MgSO4 and concentrated under reduced pressure. This gives 625 mg of (3,3-difluorocyclopentyl)methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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